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Compound of Interest

Compound Name: 3-Bromoquinoline

Cat. No.: B021735 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromoquinoline is a versatile heterocyclic building block of significant interest in medicinal

chemistry and materials science. Its quinoline core is a privileged scaffold found in numerous

biologically active compounds, and the presence of a bromine atom at the 3-position provides a

reactive handle for a variety of cross-coupling and substitution reactions. This technical guide

provides an in-depth overview of the commercial availability of 3-bromoquinoline, detailed

experimental protocols for its synthesis and key reactions, and its applications in the

development of novel therapeutics.

Commercial Availability and Suppliers
3-Bromoquinoline (CAS No. 5332-24-1) is readily available from a range of chemical

suppliers. The compound is typically offered in various purities and quantities to suit diverse

research and development needs. Below is a summary of prominent suppliers and their

offerings.
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Supplier Purity
Available
Quantities

Additional
Information

Avra Synthesis Pvt.

Ltd.
98% 10 g

Pale yellow to yellow

clear liquid or semi-

solid.[1]

Apollo Scientific ≥95% 25 g, 100 g

Also known as 3-

Bromo-1-

azanaphthalene.[2]

Chem-Impex ≥97% (GC) 5 g, 25 g, 100 g, 250 g

Yellow liquid; noted for

its use in developing

bioactive molecules.

[3]

Thermo Scientific

Chemicals
98% 25 g, 50 g

Formerly part of the

Acros Organics

portfolio.[4][5]

TCI >98.0% (GC) Custom

White or Colorless to

Yellow powder to lump

to clear liquid.[6]

Biotuva Life Sciences 98% 5 g, 25 g, 100 g

Sigma-Aldrich 98% 25 g, 100 g

Liquid form with a

reported density of

1.533 g/mL at 25 °C.

Experimental Protocols
The synthetic utility of 3-bromoquinoline is vast, primarily revolving around its use in

palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-

heteroatom bonds. Detailed below are representative experimental protocols for its synthesis

and for two of the most common and powerful cross-coupling reactions: the Suzuki-Miyaura

coupling and the Heck coupling.

Synthesis of 3-Bromoquinoline
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A common method for the synthesis of 3-bromoquinoline involves the direct bromination of

quinoline. A patent describes a method where an acid salt of quinoline is reacted with bromine

in a solvent to form 3-bromoquinoline hydrobromide, which is then neutralized with an alkali to

yield 3-bromoquinoline[7].

Another synthetic approach involves a formal [4+2] cycloaddition. In this method, an N-

aryliminium ion, generated in situ from the rearrangement of a benzylic azide, reacts with a

haloacetylene analogue to regioselectively produce the 3-haloquinoline derivative[3].

A multi-step synthesis has also been reported starting from 1,1,3,3-tetramethoxypropane. This

raw material is first reacted with bromine to form an intermediate, which is then treated with a

base. The resulting intermediate is subsequently reacted with a substituted aniline compound

to furnish the 3-bromoquinoline derivative. This method is noted for its simplicity, use of

readily available starting materials, and high yield[2].

Suzuki-Miyaura Coupling of 3-Bromoquinoline with
Arylboronic Acids
The Suzuki-Miyaura coupling is a robust method for forming biaryl compounds. 3-
Bromoquinoline is an excellent substrate for this reaction.

Reaction Scheme:

General Procedure:[1][6]

Reaction Setup: In a flame-dried Schlenk flask, combine 3-bromoquinoline (1.0 equiv.), the

desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%),

and a base (e.g., K₂CO₃, 2-3 equiv.).

Solvent Addition and Degassing: Add a suitable solvent system (e.g., dioxane/water 4:1).

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by

using several freeze-pump-thaw cycles.

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).
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Work-up: After completion, cool the reaction to room temperature. Dilute with an organic

solvent like ethyl acetate and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by flash column chromatography on silica

gel.

Experimental Workflow for Suzuki-Miyaura Coupling
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Suzuki-Miyaura Coupling Workflow

Heck Coupling of 3-Bromoquinoline with Alkenes
The Heck reaction is a powerful tool for the arylation of alkenes. 3-Bromoquinoline can be

effectively coupled with various alkenes using this method.

Reaction Scheme:

General Procedure:[5][8]

Reaction Setup: To a solution of 3-bromoquinoline (1.0 equiv.) and a palladium catalyst

(e.g., palladium(II) acetate, 0.05 equiv.) in a suitable solvent such as acetonitrile, add the

alkene (1.5 equiv.) and a base (e.g., triethylamine, 3.0 equiv.) at room temperature.

Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

Work-up: Upon completion, filter the reaction mixture through Celite to remove the palladium

catalyst and concentrate the filtrate in vacuo.

Purification: Re-dissolve the residue in a solvent like dichloromethane (DCM) and wash with

a saturated aqueous solution of ammonium chloride. Combine the organic layers, wash with

brine, dry over magnesium sulfate, and concentrate. Purify the residue by column

chromatography on silica gel.

Applications in Drug Development and Signaling
Pathways
The quinoline scaffold is a key pharmacophore in numerous compounds with a wide range of

biological activities. 3-Bromoquinoline serves as a crucial starting material for the synthesis of

these complex molecules. Derivatives of 3-bromoquinoline have shown promise as

anticancer and anti-inflammatory agents[9].

While specific signaling pathways directly modulated by 3-bromoquinoline are not extensively

documented, its derivatives are being investigated as inhibitors of key cellular signaling

components. For instance, highly brominated quinolines have demonstrated significant
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inhibitory activity against various cancer cell lines, with some compounds inhibiting human

topoisomerase I, a critical enzyme in DNA replication and repair[10].

Furthermore, the morpholine scaffold, which can be synthesized incorporating a quinoline

moiety derived from 3-bromoquinoline, is recognized for its favorable physicochemical

properties in drug candidates. Such compounds are being explored as kinase inhibitors,

particularly targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in

cancer[11]. The inhibition of this pathway can block downstream cellular processes such as cell

growth, proliferation, and survival.

Simplified Kinase Inhibitor Signaling Pathway
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Inhibition of the mTOR Signaling Pathway

Conclusion
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3-Bromoquinoline is a commercially accessible and synthetically versatile compound with

significant applications in organic synthesis and drug discovery. Its utility as a building block for

creating complex molecular architectures, particularly through palladium-catalyzed cross-

coupling reactions, makes it an invaluable tool for researchers. The continued exploration of 3-
bromoquinoline derivatives as potential therapeutic agents, especially in oncology, highlights

the enduring importance of this fundamental heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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